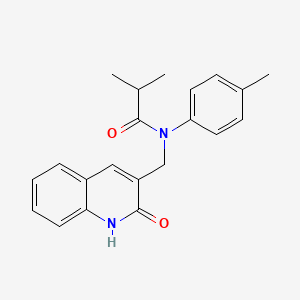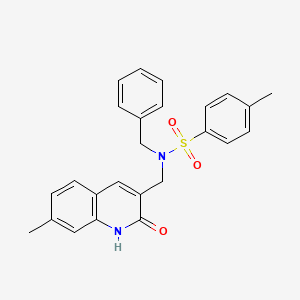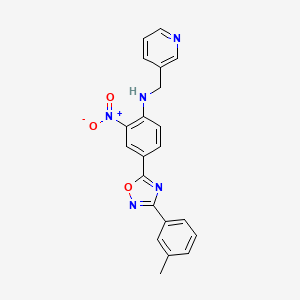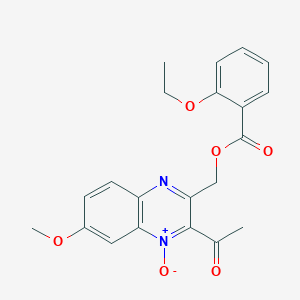
N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the piperidine class of compounds and is known to have analgesic and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is not fully understood. It is believed to work by blocking the activity of certain receptors in the brain that are involved in pain and inflammation. It has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to block the effects of opioids and reduce drug-seeking behavior in animal models of addiction. In addition, it has been shown to have minimal side effects and a low potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is that it has been shown to have minimal side effects and a low potential for abuse. This makes it a safer alternative to other compounds that may have more severe side effects or a higher potential for abuse. One limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is to investigate its potential use in the treatment of addiction, as it has been shown to block the effects of opioids and reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective and targeted therapies.
Synthesemethoden
N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be synthesized by reacting 3-chlorophenylpiperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of addiction, as it has been shown to block the effects of opioids and reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)16-7-5-10(6-8-16)13(17)15-12-4-2-3-11(14)9-12/h2-4,9-10H,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRSHOXZZNWYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

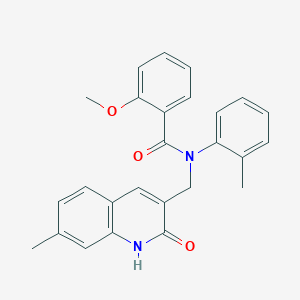
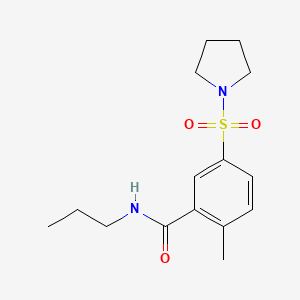
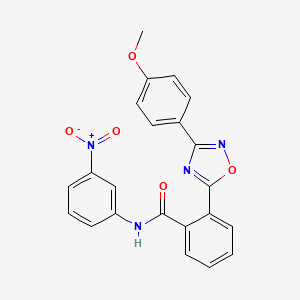
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)
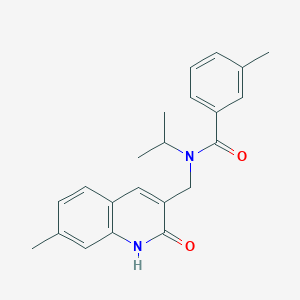
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

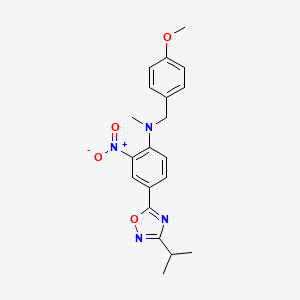

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
